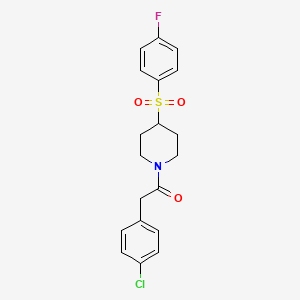
N-(4-fluorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide, also known as FPTQ, is a chemical compound that has been studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Research on thiophene derivatives has shown their versatility in synthesizing a range of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using a compound structurally similar to N-(4-fluorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide. These derivatives were further reacted with various nitrogen nucleophiles to yield compounds like pyrazole and pyrimidine derivatives, demonstrating the potential of thiophene compounds in creating a wide array of heterocyclic structures for potential applications in medicinal chemistry and drug design (Mohareb et al., 2004).
Radiolabeling and PET Tracers
Another significant application involves the development of radiolabeled compounds for positron emission tomography (PET) imaging. Compounds with structures related to N-(4-fluorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide have been synthesized and evaluated for their potential as PET tracers. These studies are crucial for advancing imaging techniques used in medical diagnostics, particularly in identifying and understanding various neuropsychiatric disorders (García et al., 2014).
Fluorination Methods
The exploration of fluorination techniques has also been a significant area of application. Research into direct α-fluorination of ketones using N-F reagents, for example, showcases methods to regiospecifically introduce fluorine atoms into organic molecules, a process valuable in pharmaceutical synthesis due to the impact of fluorination on the biological activity and stability of compounds. This research provides insights into methodologies that can potentially be applied to fluorinate compounds similar to N-(4-fluorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide, enhancing their utility in drug development (Stavber et al., 2002).
Cross-Coupling Reactions
Moreover, the development of nickel-catalyzed cross-coupling reactions for synthesizing fluorinated aromatic compounds demonstrates another facet of chemical synthesis relevant to the applications of N-(4-fluorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide. These reactions enable the formation of carbon-fluorine bonds, critical in medicinal chemistry for creating compounds with enhanced pharmacokinetic properties (Mongin et al., 2002).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3OS/c18-14-2-4-15(5-3-14)19-17(22)21-9-1-8-20(10-11-21)16-6-12-23-13-7-16/h2-5,16H,1,6-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJIJLQMSUYGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)
![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)

![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)



![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)
![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)